4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid -

4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid

Catalog Number: EVT-4046864
CAS Number:
Molecular Formula: C19H20ClN3O2
Molecular Weight: 357.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride

Compound Description: This compound serves as a key intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. [, ]

Relevance: This compound shares a very similar structure to 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid. The primary difference lies in the presence of a methylene linker instead of an imino group connecting the piperazine ring to the benzoyl moiety in 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid. Additionally, the 4-chlorobenzyl substituent on the piperazine ring in 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid is replaced with a methyl group. [, ]

Compound Description: This compound, also known as olanzapine, is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. []

Relevance: Olanzapine shares a common structural motif with 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid – the 4-methylpiperazine group. This shared moiety suggests potential overlap in their pharmacological profiles or target interactions, although their core structures and mechanisms of action differ. []

3-amino-5-[1-[2-({4-[amino(imino)methyl]benzyl}amino)-2-oxoethyl]-3-chloro-5-(isopropylamino)-6-oxo-1,6-dihydropyrazin-2-yl]benzoic acid dihydrochloride (PHA-927F)

Compound Description: PHA-927F is a potent and selective small molecule inhibitor of tissue factor/factor VIIa (TF/FVIIa). It has been investigated for its antithrombotic properties in animal models, demonstrating efficacy in preventing thrombosis with a lower risk of bleeding compared to factor Xa and thrombin inhibitors. []

7-Fluoro-9,1-[(N-methylimino)methano]-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-alpha]quinoline-4-carboxylic acid (10-NCH3)

Compound Description: This compound exhibits potent in vivo antibacterial activity and inhibits DNA gyrase isolated from E. coli KL-16. It belongs to a series of tetracyclic pyridone carboxylic acids designed as potential antibacterial agents. []

Relevance: While the core structure differs significantly, both 10-NCH3 and 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid share a 4-methylpiperazinyl group. This common structural feature could potentially influence their interactions with biological targets, despite the different core structures and pharmacological activities. []

1-Cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-7[[N4-[3'-[(4,6-dimethylpyrimidin-2-yl)benzenesulfonamido-4-yl]imino-1'-(5-fluoroisatinyl)]methyl]-3-methyl N1-piperazinyl]-3-quinoline carboxylic acid

Compound Description: This compound displays a broad spectrum of chemotherapeutic activities, exhibiting potency against HIV-1, HCV, Mycobacterium tuberculosis, and various pathogenic bacteria. []

Relevance: This compound and 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid both contain a benzoic acid moiety and an N-substituted piperazine ring. The presence of these shared structural features suggests that these compounds might exhibit some common physicochemical properties and potential for interacting with similar biological targets, despite their differences in overall structure and biological activity. []

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7[[N(4)-[3'-(4'-amino-5'-chloroben-zylpyrimidin-2'-yl)imino-1'-(5-methylisatinyl)] methyl]N(1)-piperazinyl]-3-quinoline carboxylic acid

Compound Description: This broad-spectrum chemotherapeutic agent demonstrates activity against HIV-1 replication, Mycobacterium tuberculosis, and various pathogenic bacteria. []

Relevance: This compound and 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid both feature a benzoic acid moiety and a substituted piperazine ring system. The presence of these common features points towards potential similarities in their physicochemical properties and potential interactions with biological targets, despite their distinct overall structures and range of activities. []

4-(dodecyloxy)benzoic acid 4-[((4-(dimethylamino)phenyl)imino)methyl]phenyl ester

Compound Description: This compound is a novel mesogen, meaning it forms liquid crystal phases. It is of particular interest due to its terminal dimethylamino group, which acts as a charge-transfer donor, leading to valuable light emission and nonlinear optical properties. []

Relevance: This compound and 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid both possess a benzoic acid moiety and an imino group connected to a benzene ring. This structural similarity suggests potential commonalities in their physicochemical properties and possible interactions with certain biological targets, despite their distinct core structures and applications. []

Properties

Product Name

4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid

IUPAC Name

4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H20ClN3O2/c20-18-7-3-16(4-8-18)14-22-9-11-23(12-10-22)21-13-15-1-5-17(6-2-15)19(24)25/h1-8,13H,9-12,14H2,(H,24,25)/b21-13+

InChI Key

LFOYZXLHRKOCDJ-FYJGNVAPSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C(=O)O

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.